Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate

描述

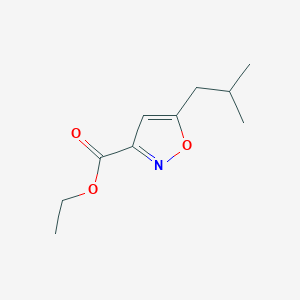

Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate is a heterocyclic compound belonging to the isoxazole family, characterized by a five-membered ring containing oxygen and nitrogen atoms. The structure includes a 2-methylpropyl (isobutyl) substituent at the 5-position and an ethyl ester group at the 3-position of the 1,2-oxazole ring. Isoxazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their stability and reactivity.

属性

IUPAC Name |

ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-4-13-10(12)9-6-8(14-11-9)5-7(2)3/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNLTWQLWBVTMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90548587 | |

| Record name | Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110578-27-3 | |

| Record name | Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate is an oxazole derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of 2,5-disubstituted oxazoles , which are characterized by a five-membered aromatic heterocycle containing nitrogen and oxygen. Its molecular formula is , and it features a carboxylate group that enhances its reactivity and biological activity .

Synthesis

The synthesis of this compound can be achieved through various methods, including cyclization reactions involving appropriate precursors under acidic or basic conditions. One notable method involves heating the starting materials in a solvent mixture that promotes the formation of the oxazole ring through nucleophilic attack and elimination reactions .

Key Reaction Conditions:

- Temperature: Typically between 60°C and 100°C.

- Solvents: Common solvents include acetonitrile, dichloromethane (DCM), and ethanol.

- Catalysts: Acidic or basic catalysts may be utilized to facilitate cyclization.

Pharmacological Potential

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that oxazole derivatives can exhibit a wide range of pharmacological activities, including:

- Antimicrobial Activity: Some oxazole derivatives have shown promise as antimicrobial agents against bacteria and fungi.

- Anti-inflammatory Properties: Studies suggest potential anti-inflammatory effects, making them candidates for treating inflammatory diseases.

- Antitumor Activity: Preliminary investigations indicate that certain oxazole derivatives may possess anticancer properties by inhibiting tumor growth .

The mechanism of action for this compound largely depends on its ability to interact with specific enzymes and receptors within biological systems. Ongoing research aims to elucidate these interactions at the molecular level, which could lead to the development of novel therapeutics targeting various diseases .

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several oxazole derivatives, including this compound. The compound demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | S. aureus |

| Standard Antibiotic (Penicillin) | 16 | S. aureus |

Study 2: Anti-inflammatory Effects

In another investigation focusing on inflammatory responses, this compound was tested in vitro for its ability to inhibit pro-inflammatory cytokine production in macrophages. The results indicated a dose-dependent reduction in cytokine levels, suggesting its potential as an anti-inflammatory agent.

| Concentration (µM) | IL-6 Production (pg/mL) |

|---|---|

| Control | 150 |

| 10 | 120 |

| 25 | 90 |

| 50 | 60 |

科学研究应用

Medicinal Chemistry

Pharmacological Potential:

Oxazole derivatives, including ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate, are known for their pharmacological activities. The ability to modify the oxazole ring enables the development of new drug candidates with diverse therapeutic effects. For instance, research indicates that specific substitutions on the oxazole ring can lead to compounds with enhanced biological activity against various diseases, including cancer and infectious diseases.

Synthesis of Drug Candidates:

The synthesis of this compound can be achieved through cyclization methods involving appropriate precursors under acidic or basic conditions. One notable method involves heating starting materials in a solvent mixture that promotes the formation of the oxazole ring. The resultant compound can then be further modified to enhance its pharmacological properties.

Organic Synthesis

Intermediates in Chemical Reactions:

this compound serves as an important intermediate in organic synthesis. It can participate in various chemical reactions that facilitate the construction of more complex molecules. For example, it has been used in the transformation of ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4-carboxylates into imidazopyrimidine and aminoindole derivatives. Such transformations highlight its utility in synthesizing biologically active compounds.

Synthetic Methodologies:

Recent advancements in synthetic methodologies have expanded the applications of oxazoles. For instance, palladium-catalyzed direct (hetero)arylation techniques allow for the efficient synthesis of (hetero)aryloxazoles from ethyl oxazole derivatives. This method not only improves yield but also enhances the safety profile of the reactions compared to traditional batch processes.

Material Science

Development of Functional Materials:

In material science, oxazole derivatives have been explored for their potential as functional materials due to their unique electronic properties. This compound can be utilized in developing polymers or coatings that require specific chemical properties or stability under various conditions.

Case Studies

相似化合物的比较

Structural and Molecular Comparisons

The following table summarizes key structural features and molecular properties of Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate and analogous compounds derived from the evidence:

Analysis of Substituent Effects

- Halogenated Derivatives: Ethyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate (MW 234.05) contains a bromine atom, making it a versatile intermediate for nucleophilic substitution or cross-coupling reactions .

- Cyclopropyl Derivatives : Ethyl 5-cyclopropyl-1,2-oxazole-3-carboxylate (MW 181.19) introduces steric hindrance and conformational rigidity, which are advantageous in medicinal chemistry for stabilizing ligand-receptor interactions .

- Hydroxymethyl Derivatives : The hydroxymethyl group in Ethyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate (MW 183.15) increases polarity, making it suitable for further functionalization (e.g., esterification or glycosylation) .

- Oxadiazole Analogues : Ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate (MW 196.21) replaces the isoxazole ring with an oxadiazole, altering electronic properties and ring strain, which may influence binding affinity in drug candidates .

准备方法

Reaction Procedure

-

Acylpyridinium Formation : 2-Methylpropanoic acid (1.0 equiv) is combined with DMAP (1.5 equiv) in dichloromethane (DCM) under nitrogen. DMAP-Tf (1.3 equiv) is added, initiating the formation of the acylpyridinium salt within 5 minutes at room temperature.

-

Cycloaddition : Ethyl isocyanoacetate (1.2 equiv) is introduced, and the mixture is stirred at 40°C for 30 minutes.

-

Workup : The reaction is quenched with water, extracted with DCM (3 × 20 mL), washed with brine and 0.01 M HCl, dried over Na₂SO₄, and purified via silica gel chromatography (hexane/EtOAc).

This method achieves a yield of 78–82% and is scalable to gram quantities. The use of DMAP-Tf ensures rapid activation of the carboxylic acid, while the recoverable DMAP base enhances sustainability.

Modified Schöllkopf Synthesis with Acyl Chlorides

A classical approach, derived from Schöllkopf’s oxazole synthesis, involves the condensation of ethyl isocyanoacetate with 2-methylpropionyl chloride. The reaction proceeds through a nucleophilic acyl substitution followed by cyclodehydration (Figure 2).

Reaction Procedure

-

Condensation : Ethyl isocyanoacetate (1.0 equiv) is treated with 2-methylpropionyl chloride (1.1 equiv) and triethylamine (1.5 equiv) in anhydrous tetrahydrofuran (THF) at 0°C.

-

Cyclization : The mixture is refluxed for 4 hours, during which the intermediate imidate undergoes cyclodehydration to form the oxazole ring.

-

Workup : The product is extracted with ethyl acetate, washed with saturated NaHCO₃ and brine, dried over MgSO₄, and purified via distillation (bp 180–185°C).

This method yields 65–70% of the target compound. While slower than the DMAP-Tf approach, it avoids specialized reagents and is suitable for laboratories without access to triflylpyridinium derivatives.

For substrates requiring introduction of the 2-methylpropyl group post-cyclization, a palladium-catalyzed cross-coupling strategy is effective. This method, inspired by Panek’s synthesis of oxazole derivatives, involves coupling a preformed bromo-oxazole with a 2-methylpropylzinc reagent (Figure 3).

Reaction Procedure

-

Oxazole Core Synthesis : Ethyl 5-bromo-1,2-oxazole-3-carboxylate is prepared via bromination of ethyl oxazole-3-carboxylate using N-bromosuccinimide (NBS) in CCl₄.

-

Negishi Coupling : The bromo-oxazole (1.0 equiv) is reacted with 2-methylpropylzinc bromide (1.2 equiv) in the presence of Pd(PPh₃)₄ (5 mol%) in THF at 60°C for 12 hours.

-

Workup : The mixture is filtered through Celite, concentrated, and purified via flash chromatography (hexane/EtOAc).

This method provides a moderate yield of 60–65% but offers flexibility for introducing diverse alkyl groups. The use of catalytic palladium ensures functional group tolerance, making it ideal for complex substrates.

Comparative Analysis of Methods

Optimization Insights

-

DMAP-Tf Method : Increasing the reaction temperature to 50°C reduces the time to 20 minutes but may compromise yields by 5–7% due to side reactions.

-

Schöllkopf Synthesis : Replacing THF with dimethylformamide (DMF) accelerates cyclization but necessitates rigorous drying to prevent hydrolysis.

-

Cross-Coupling : Adjunctive ligands such as XPhos improve yields to 70% by mitigating oxidative addition barriers .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate, and how can side products be minimized?

- Methodology :

- Heterocyclic Synthesis : Adapt strategies for oxazole ring formation via cyclization of β-keto esters or 1,3-dipolar cycloaddition of nitrile oxides with alkynes. Introduce the 2-methylpropyl group via alkylation using 2-methylpropyl bromide or nucleophilic substitution .

- Side Product Mitigation : Optimize reaction stoichiometry and temperature. Use anhydrous conditions to prevent hydrolysis. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology :

- Analytical Techniques :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase.

- NMR : Confirm substitution patterns via NMR (e.g., ethyl ester protons at δ 4.3–4.5 ppm, oxazole protons at δ 6.5–7.0 ppm) and NMR (ester carbonyl at ~165 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H] (calculated for : 197.1 g/mol) .

Q. What are the critical storage conditions to ensure compound stability?

- Methodology :

- Storage : Keep in airtight containers under inert gas (N) at –20°C to prevent oxidation or hydrolysis. Avoid exposure to light (use amber vials) .

- Stability Monitoring : Periodically check via TLC or HPLC. Decomposition products (e.g., carboxylic acid derivatives) may form under humidity; silica gel desiccants are recommended .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the oxazole ring in catalytic applications?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. Compare with experimental results (e.g., regioselective functionalization at C-5) .

- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess reaction pathways .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility discrepancies)?

- Methodology :

- Data Reconciliation : Cross-reference experimental measurements (e.g., water solubility via shake-flask method) with predicted values using Abraham solvation parameters or COSMO-RS .

- Controlled Replication : Repeat solubility studies under standardized conditions (25°C, pH 7.4 buffer) and validate via UV-Vis spectroscopy .

Q. How does the 2-methylpropyl substituent influence the compound’s metabolic stability in biological assays?

- Methodology :

- In Vitro Studies : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS. Compare with analogs lacking the substituent to assess steric effects on cytochrome P450 interactions .

- Docking Simulations : Model binding to CYP3A4 active site using AutoDock Vina to predict metabolic hotspots .

Q. What are the decomposition pathways under high-temperature conditions, and how can they be characterized?

- Methodology :

- Thermogravimetric Analysis (TGA) : Monitor mass loss at 10°C/min up to 300°C. Pair with FTIR or GC-MS to identify volatile products (e.g., CO, nitrogen oxides) .

- Kinetic Studies : Use Arrhenius plots to calculate activation energy for decomposition and optimize thermal stability .

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。